molecular formula C15H15ClFNO4S3 B2621365 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine CAS No. 1448128-43-5

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine

Cat. No.: B2621365
CAS No.: 1448128-43-5
M. Wt: 423.92
InChI Key: LRIKNHKVYJPECQ-UHFFFAOYSA-N
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Description

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with sulfonyl groups attached to chlorothiophene and fluorophenyl moieties. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Substitution Reactions: The chlorothiophene and fluorophenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action for 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Bromothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine
  • 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-chlorophenyl)sulfonyl)piperidine

Uniqueness

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorothiophene and fluorophenyl groups may confer distinct properties compared to similar compounds.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO4S3/c16-14-5-6-15(23-14)25(21,22)18-9-7-13(8-10-18)24(19,20)12-3-1-11(17)2-4-12/h1-6,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIKNHKVYJPECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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